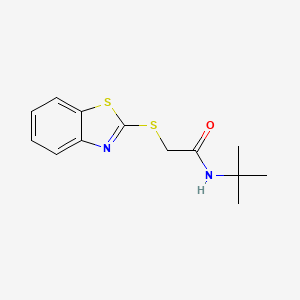
N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating cell volume and osmotic balance. In
Wirkmechanismus
The mechanism of action of N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide involves its binding to the VRACs, which results in the inhibition of chloride and organic osmolyte efflux. This leads to the accumulation of these ions and molecules within the cells, causing cell swelling and activation of various signaling pathways. The exact binding site and mode of action of N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide on VRACs are still under investigation, but it is believed to interact with the channel pore or the surrounding lipid membrane.
Biochemical and physiological effects:
N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been reported to induce cell swelling, apoptosis, and necrosis in cancer cells, while also inhibiting cell migration and invasion. In neuronal cells, N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been shown to protect against ischemic injury and reduce neuronal death. Additionally, N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been shown to modulate the activity of ion channels and transporters, such as the Na+/K+-ATPase and the Na+/H+ exchanger.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has several advantages as a research tool, including its selectivity for VRACs, reversible inhibition, and availability in both powder and solution form. However, there are also some limitations to its use, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions. Additionally, the exact role of VRACs in different physiological processes is still under investigation, which makes it challenging to interpret the results of experiments involving N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide and VRACs. One area of interest is the role of VRACs in cancer progression and metastasis, as well as their potential as therapeutic targets for cancer treatment. Another area of research is the function of VRACs in the nervous system, particularly in the context of neurodegenerative diseases and brain injury. Additionally, the development of more selective and potent VRAC inhibitors, as well as the identification of the exact binding site and mode of action of N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide, could lead to new insights into the function of these channels and their potential as drug targets.
Synthesemethoden
N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 4-aminoantipyrine. The final product, N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide, is obtained through the reaction of the intermediate with acetic anhydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been widely used in scientific research to investigate the role of VRACs in various physiological processes. VRACs are involved in the regulation of cell volume, apoptosis, and migration, and their dysfunction has been implicated in a range of diseases, including cancer, ischemia, and neurodegenerative disorders. N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit VRACs in a selective and reversible manner, making it a valuable tool for studying the function of these channels in different cell types and tissues.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-5-6-12(18)13(8-10)20-16(21)11-7-9-3-1-2-4-14(9)22-15(11)19/h1-8,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJAWWSIWURETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)
![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)

![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)
![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)